molecular formula C16H20N2O4 B2983499 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one CAS No. 851988-75-5

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one

Cat. No.: B2983499
CAS No.: 851988-75-5
M. Wt: 304.346
InChI Key: HZFNPRUFZPYWPI-UHFFFAOYSA-N
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Description

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one is a complex organic compound that belongs to the class of benzoxazole derivatives.

Preparation Methods

The synthesis of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one typically involves multiple steps. One common synthetic route includes the reaction of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one undergoes various chemical reactions, including:

Major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted benzoxazole derivatives .

Scientific Research Applications

3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in neuroprotective applications, the compound has been shown to promote the phosphorylation of Akt and glycogen synthase kinase, and decrease the expression of nuclear factor-kappa B in amyloid-induced cells . These interactions help protect cells from apoptosis and reduce inflammation.

Comparison with Similar Compounds

Similar compounds to 3-(3-(2,6-dimethylmorpholino)-3-oxopropyl)benzo[d]oxazol-2(3H)-one include other benzoxazole derivatives such as:

Properties

IUPAC Name

3-[3-(2,6-dimethylmorpholin-4-yl)-3-oxopropyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-11-9-17(10-12(2)21-11)15(19)7-8-18-13-5-3-4-6-14(13)22-16(18)20/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZFNPRUFZPYWPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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